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Introduction

JNJ-26854165, also known as Serdemetan, is a novel small molecule that has been
investigated for its potential as an anti-cancer agent. Initially identified as a p53 activator, its
mechanism of action has been a subject of extensive research, revealing a multi-faceted
interaction with key cellular pathways. This technical guide provides an in-depth overview of the
discovery, development, and mechanisms of action of INJ-26854165, presenting key
guantitative data, detailed experimental protocols, and visual representations of the associated
biological pathways and workflows.

Discovery and Initial Characterization

JNJ-26854165 was first identified through a high-throughput screening campaign designed to
discover compounds that could activate the p53 tumor suppressor protein. Subsequent studies
characterized it as a tryptamine derivative with potent anti-proliferative and apoptosis-inducing
activities in various cancer cell lines.[1]

Mechanism of Action

The mechanism of action of INJ-26854165 is complex and appears to involve at least two
distinct cellular processes: inhibition of the HDM2-p53 interaction and disruption of cholesterol

transport.
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HDM2 Ubiquitin Ligase Antagonism

One of the primary mechanisms attributed to JNJ-26854165 is its role as an antagonist of the
human double minute 2 (HDM2) E3 ubiquitin ligase.[2] HDMZ2 is a critical negative regulator of
p53, targeting it for proteasomal degradation. By inhibiting the interaction between HDM2 and
p53, JNJ-26854165 leads to the stabilization and accumulation of p53 protein in the nucleus.
This, in turn, allows p53 to transcriptionally activate its target genes, leading to cell cycle arrest

and apoptosis in cancer cells with wild-type p53.[3]
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Figure 1: JNJ-26854165 Mechanism of Action on the p53-HDM2 Pathway.

Inhibition of Cholesterol Transport
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Further research has revealed an alternative mechanism of action for JNJ-26854165 involving
the disruption of intracellular cholesterol transport.[4][5] This effect is independent of p53 status
and contributes to the compound's cytotoxic effects. INJ-26854165 has been shown to induce
a phenotype similar to Tangier disease by promoting the degradation of the ATP-binding
cassette transporter A1 (ABCAL), a key regulator of cholesterol efflux.[4] The resulting
accumulation of intracellular cholesterol leads to lipotoxicity and cell death.
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Figure 2: JNJ-26854165 Mechanism of Action on Cholesterol Transport.

Preclinical Data
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In Vitro Activity

JNJ-26854165 has demonstrated potent cytotoxic activity across a range of cancer cell lines,
including those with both wild-type and mutant p53.
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Cell Line Cancer Type p53 Status IC50 (pM) Reference
Acute Myeloid ]

OCI-AML-3 _ Wild-Type 0.24 [2]
Leukemia

Acute Myeloid )
MOLM-13 _ Wild-Type 0.33 [2]
Leukemia

Acute
NALM-6 Lymphoblastic Wild-Type 0.32 [2]
Leukemia

Acute
REH Lymphoblastic Wild-Type 0.44 [2]
Leukemia

Non-Small Cell _
H460 Wild-Type 3.9 [6]
Lung Cancer

Non-Small Cell ]
A549 Wild-Type 8.7 [6]
Lung Cancer

Colorectal ]

HCT116 p53+/+ . Wild-Type 0.97 [6]
Carcinoma
Colorectal

HCT116 p53-/- ) Null 7.74 [6]
Carcinoma
Multiple ]

MM.1S Wild-Type ~1.5 [4]
Myeloma
Mantle Cell .

Granta-519 Wild-Type ~0.25 [4]
Lymphoma
Mantle Cell

JeKo-1 Mutant ~2.2 [4]
Lymphoma
Multiple

U266 Mutant ~2.4 [4]
Myeloma

In Vivo Activity
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In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of JNJ-

26854165.

Dosing

Tumor Model Cancer Type . Outcome Reference
Regimen
Enhanced
Non-Small Cell radiation-induced
H460 50 mg/kg, p.o. [6]
Lung Cancer tumor growth
delay
Enhanced
Non-Small Cell radiation-induced
A549 50 mg/kg, p.o. [6]
Lung Cancer tumor growth
delay
Significant
differences in
) 20 mg/kg, p.o.,
Solid Tumor ) event-free
] daily for 5 days, )
Xenografts Various survival [7]
) repeated for 6 S
(various) distribution in 18
weeks ]
of 37 solid
tumors
Significant
differences in
20 mg/kg, p.o.,
Acute ) event-free
] daily for 5 days, )
ALL Xenografts Lymphoblastic survival [7]
) repeated for 6 S
Leukemia distribution in 5
weeks
of 7 ALL
xenografts

Clinical Development

A Phase 1 first-in-human clinical trial was conducted to evaluate the safety, pharmacokinetics,

and pharmacodynamics of serdemetan in patients with advanced solid tumors.[8]

Pharmacokinetics
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Serdemetan was rapidly absorbed after oral administration, and its pharmacokinetics were
dose-proportional.

Dose Level (mg/day) Cmax (ng/mL) AUCO0-24h (pg-h/imL)

300 2,330 43.0

Data presented as mean values at steady state.

Safety and Tolerability

The maximum tolerated dose (MTD) was determined to be 350 mg once daily. The most
common dose-limiting toxicity was Grade 3 QTc prolongation. The most frequent treatment-
emergent adverse event was nausea.[8]

Clinical Activity

Modest clinical activity was observed, with one patient with breast cancer achieving a partial
response and 38.6% of patients having stable disease. Pharmacodynamic studies confirmed
dose- and exposure-dependent p53 induction in both tumor and surrogate tissues.[8]

Experimental Protocols
Cell Viability Assay (WST-1)

o Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10"4 cells/well.

o Treatment: After 24 hours, treat cells with various concentrations of INJ-26854165 or vehicle
control (DMSO).

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%
CO2.

o WST-1 Addition: Add 10 pL of WST-1 reagent to each well.
e Incubation: Incubate for 2-4 hours at 37°C.

o Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 values using a non-linear regression model.

Seed Cells > Treat with > Incubate > Add WST-1 > Incubate > Read Absorbance > Analyze Data
e—’ (96-well plate) JINJ-26854165 72 hours Reagent 2-4 hours (450 nm) (Calculate IC50) 4’°

Click to download full resolution via product page

Figure 3: Experimental Workflow for Cell Viability Assay.

Western Blot Analysis

Cell Lysis: Treat cells with INJ-26854165 for the desired time, then lyse the cells in RIPA
buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

SDS-PAGE: Separate equal amounts of protein (20-30 pg) on a 4-12% Bis-Tris
polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53,
anti-HDM2, anti-p21, anti-ABCAL, anti-3-actin) overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary
antibodies for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.
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o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Cell Cycle Analysis

e Cell Treatment: Treat cells with INJ-26854165 for the indicated time.
» Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
 Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

» Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium
iodide (PI) and RNase A.

 Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
o Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

o Data Analysis: Quantify the percentage of cells in GO/G1, S, and G2/M phases using
appropriate software.

Conclusion

JNJ-26854165 (Serdemetan) is a novel anti-cancer agent with a dual mechanism of action,
targeting both the p53-HDM2 pathway and intracellular cholesterol transport. Its ability to
induce apoptosis in both p53 wild-type and mutant cancer cells makes it an interesting
candidate for further investigation. While the Phase 1 clinical trial demonstrated modest single-
agent activity and a dose-limiting QTc prolongation, the preclinical data suggest potential for
combination therapies and in specific cancer types. This technical guide provides a
comprehensive summary of the key data and methodologies associated with the discovery and
development of JNJ-26854165, serving as a valuable resource for researchers in the field of
oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b2639068?utm_src=pdf-body
https://www.benchchem.com/product/b2639068?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2639068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]
2. selleckchem.com [selleckchem.com]

3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of
Cholesterol Transport and Degradation ... [ouci.dntb.gov.ua]

4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of
Cholesterol Transport and Degradation of ABCAL - PMC [pmc.ncbi.nim.nih.gov]

5. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of
cholesterol transport and degradation of ABCAL - PubMed [pubmed.ncbi.nim.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. Initial Testing of INJ-26854165 (Serdemetan) by the Pediatric Preclinical Testing Program
- PMC [pmc.ncbi.nim.nih.gov]

8. portalrecerca.uab.cat [portalrecerca.uab.cat]

To cite this document: BenchChem. [The Discovery and Development of JNJ-26854165
(Serdemetan): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2639068#jnj-26854165-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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